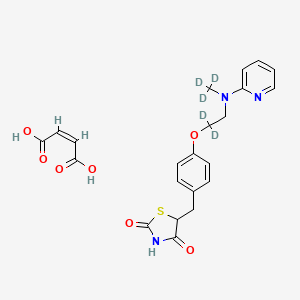

![molecular formula C19H21N3OS B2582412 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396707-47-3](/img/structure/B2582412.png)

2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines, a division of this compound, are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of similar compounds involves several steps . For instance, the synthesis of a related compound, 6-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-3-pyridine-4-yl-pyrazolo[1,5-a]pyrimidine, involves reacting pyridine-4-yl-acetonitrile hydrogen chloride with N,N-dimethylformamide dimethylacetal (DMFDMA) in the presence of an amine base .Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been studied in various research . For instance, the structure of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea, a related compound, was discovered using structure-based methods .Chemical Reactions Analysis

The chemical reactions involving this compound and similar compounds have been studied . For example, the reaction of a related compound with hydrazine monohydrate in the presence of an acetic acid catalyst and an alcohol solvent prepares 4-pyridyl-2H-pyrazol-3-ylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and similar compounds have been studied . For example, the quantum yield of compounds bearing phenyl substituent at the 7-position increased at acidic pH without substantial shifts in emission maxima .Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Activity : The synthesis of new heterocycles incorporating antipyrine moiety, including compounds similar to the specified acetamide, has been shown to exhibit antimicrobial properties. These compounds, synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have demonstrated efficacy as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor Activity : Novel fluoro substituted benzo[b]pyran compounds, which could be structurally related, have shown significant anti-lung cancer activity. This highlights the potential of compounds with similar frameworks for application in cancer research (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Synthetic Routes and Derivatives

Novel Synthetic Routes : Research has demonstrated facile routes to novel 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, highlighting the synthetic versatility of compounds within this structural realm (Dawood, Farag, & Khedr, 2008).

Inhibitory and Antioxidant Activities : Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown not only effective hydrogen bonding influences on self-assembly processes but also significant antioxidant activities, suggesting the potential for chemical compounds with similar backbones in developing new antioxidants (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound and similar compounds involves inhibiting certain biological targets. For instance, pyrazolo[3,4-b]pyridine derivatives have been studied as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Future Directions

The future directions for this compound and similar compounds involve further exploration of their potential. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and has potential for further exploration . Similarly, compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-14(2)24-17-8-6-15(7-9-17)11-19(23)20-12-16-13-21-22-10-4-3-5-18(16)22/h3-10,13-14H,11-12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQINGFSEWOSFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)

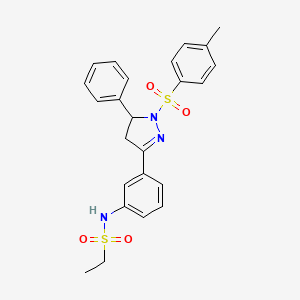

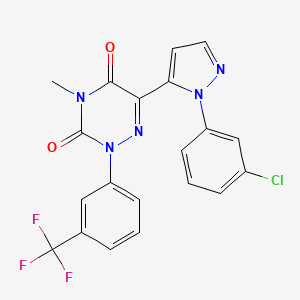

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(dimethylamino)acrylate](/img/structure/B2582333.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2582338.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2582339.png)

![2,2-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2582342.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2582347.png)

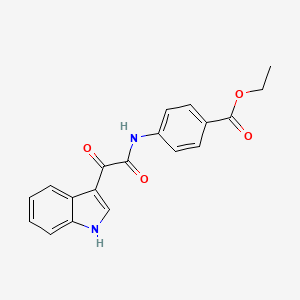

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2582348.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2582350.png)

![4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2582351.png)

![5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2582352.png)